molecular formula C6H14ClNO3 B13094763 L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride

L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride

Cat. No.: B13094763
M. Wt: 183.63 g/mol
InChI Key: FHYCNFQONIRRCV-WLUDYRNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a key component in the structure of several important antitumor antibiotics, such as daunorubicin and doxorubicin . This compound is characterized by its unique structure, which includes an amino group and a deoxy sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride typically involves multiple steps starting from D-mannose. One preparative route includes the conversion of methyl alpha-D-mannopyranoside into the desired amino sugar through a series of reactions including oxime formation, reduction, and stereospecific reduction . The overall yield of this process is approximately 40%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the sugar moiety.

    Reduction: Reduction reactions are used in the synthesis process to achieve the desired stereochemistry.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium, N-bromosuccinimide, and hydrogen gas for reduction . Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the amino sugar, such as N-acetyl and N-benzoyl derivatives .

Scientific Research Applications

L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride has several important applications in scientific research:

Mechanism of Action

The mechanism of action of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride involves its incorporation into the structure of antitumor antibiotics. These antibiotics intercalate into DNA, disrupting the replication process and leading to cell death . The amino sugar moiety enhances the binding affinity and specificity of these drugs to their molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride is unique due to its specific stereochemistry and its role in the structure of potent antitumor antibiotics. Its ability to enhance the efficacy of these drugs makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6+;/m0./s1

InChI Key

FHYCNFQONIRRCV-WLUDYRNVSA-N

Isomeric SMILES

C[C@@H]([C@H]([C@H](CC=O)N)O)O.Cl

Canonical SMILES

CC(C(C(CC=O)N)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.